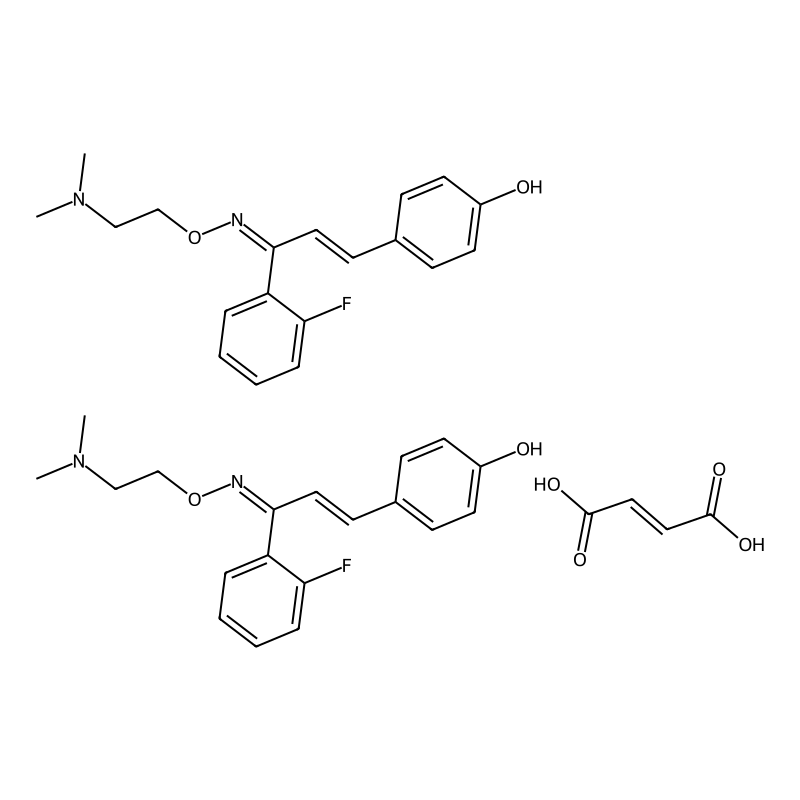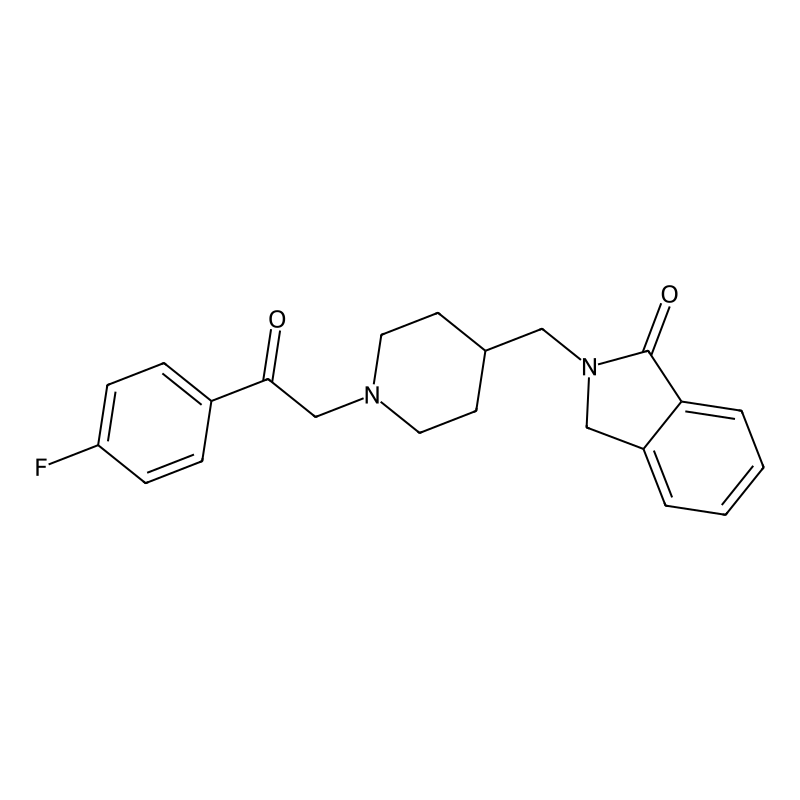Serotonin Receptor 2 & STAT3 Signaling
CAS No.:6202-23-9
Molecular Formula:C20H22ClN
Molecular Weight:311.8 g/mol
Availability:
In Stock
CAS No.:130580-02-8
Molecular Formula:C42H46F2N4O8
Molecular Weight:772.8 g/mol
Availability:
In Stock
CAS No.:359625-79-9
Molecular Formula:C22H23FN2O2
Molecular Weight:366.4 g/mol
Availability:
In Stock
CAS No.:139290-65-6
Molecular Formula:C22H28FNO3
Molecular Weight:373.5 g/mol
Availability:
In Stock
CAS No.:170381-16-5
Molecular Formula:C22H27ClN2
Molecular Weight:354.9 g/mol
Availability:
In Stock
CAS No.:61-54-1
Molecular Formula:C10H12N2
Molecular Weight:160.22 g/mol
Availability:
In Stock





